Astacein
Description
Astacein (虾红素) is the oxidized derivative of astaxanthin, a naturally occurring carotenoid renowned for its antioxidant properties. Structurally, this compound is formed when the hydroxyl groups (-OH) at the 3 and 3' positions of astaxanthin are oxidized to ketone groups (=O) . This conversion preserves the conjugated double-bond system, which is critical for its vibrant red coloration. This compound retains the core β,β-carotene backbone but features four ketone groups (at positions 3, 3', 4, and 4'), distinguishing it from its precursor .
Key physicochemical properties of this compound include:
- Molecular formula: Inferred as C₄₀H₄₈O₄ (based on astaxanthin’s formula, C₄₀H₅₂O₄, minus four hydrogens from oxidation).
- Molecular weight: ~594.83 g/mol (calculated from astaxanthin’s molecular weight of 596.84 g/mol minus 2.016 g/mol for lost hydrogens).
- Solubility: Likely similar to astaxanthin, being insoluble in water but soluble in organic solvents like acetone and chloroform .
- Stability: While astaxanthin degrades under heat, UV light, or acidic conditions to form this compound, the latter’s stability remains understudied. Its intact conjugated system suggests resistance to further chain cleavage .
Properties
CAS No. |
579-14-6 |
|---|---|
Molecular Formula |
C72H108O6 |
Molecular Weight |
1069.6 g/mol |
IUPAC Name |
[4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dien-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,3,5-trimethyl-6-oxocyclohexa-1,4-dien-1-yl] hexadecanoate |
InChI |
InChI=1S/C72H108O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-56H,13-38,49-50H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+ |
InChI Key |
NHSUWMKUPCDXGS-CHSCTOIBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(C(=C(C1=O)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Astacein is generally synthesized as an inactive zymogen (pro-enzyme). The activity of this compound relies on the post-translational removal of amino terminal pro-peptides . The synthetic routes involve the expression of the enzyme in suitable host cells, followed by purification and activation. Industrial production methods typically involve recombinant DNA technology to produce the enzyme in large quantities .
Chemical Reactions Analysis
Astacein undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium periodate, sodium sulfate, and hydrazine hydrate . The major products formed from these reactions include different oxidation states of this compound, such as astatide (At−), astatate (AtO3−), and perastatate (AtO4−) .
Scientific Research Applications
Astacein has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of metalloendopeptidases and their role in protein degradation . In biology, this compound is crucial for understanding developmental processes, such as sperm-egg fusion, embryonic patterning, and tissue differentiation . In medicine, this compound is being explored as a therapeutic target for diseases related to its malfunction, such as cancer, inflammation, and fibrosis . In industry, this compound is used in the production of bioactive compounds and as a tool for protein engineering .
Mechanism of Action
Astacein exerts its effects by cleaving peptide bonds in polypeptides and proteins. The enzyme’s active site contains a zinc ion, which is essential for its catalytic activity . The zinc ion is coordinated by three histidine residues, a tyrosine, and a water molecule, which facilitate the hydrolysis of peptide bonds . The molecular targets of this compound include various extracellular matrix proteins and growth factors .
Comparison with Similar Compounds
Astacein vs. Astaxanthin
Structural Differences :
| Property | This compound | Astaxanthin |
|---|---|---|
| Functional groups | 3,3',4,4'-tetraketo | 3,3'-dihydroxy, 4,4'-diketo |
| Molecular formula | C₄₀H₄₈O₄ (inferred) | C₄₀H₅₂O₄ |
| Molecular weight | ~594.83 g/mol | 596.84 g/mol |
| Absorption maxima | Likely >472 nm (unreported) | 472 nm (methanol) |
Functional and Stability Insights :
- Antioxidant capacity : Astaxanthin’s hydroxyl groups contribute to its potent radical-scavenging activity. This compound’s ketone groups likely reduce this capacity, though its conjugated system may retain mild antioxidant properties .
- Applications : Astaxanthin is widely used in nutraceuticals and cosmetics for its antioxidant benefits, while this compound’s primary role may be as a stable colorant in industrial applications due to its vivid hue .
This compound vs. Canthaxanthin
Structural Comparison: Canthaxanthin (C₄₀H₅₂O₂) is a diketocarotenoid with ketones at positions 4 and 4'. Unlike this compound, it lacks hydroxyl groups and additional ketones at positions 3 and 3'.
| Property | This compound | Canthaxanthin |
|---|---|---|
| Functional groups | 3,3',4,4'-tetraketo | 4,4'-diketo |
| Molecular formula | C₄₀H₄₈O₄ | C₄₀H₅₂O₂ |
| Molecular weight | ~594.83 g/mol | 564.85 g/mol |
| Applications | Potential colorant | Food colorant (e.g., salmon feed) |
Functional Notes:
- Canthaxanthin’s simpler structure makes it less polar than this compound, favoring lipid-based applications.
- Both compounds serve as colorants, but this compound’s extended conjugation may offer unique optical properties for niche industrial uses.
This compound vs. β-Carotene
| Property | This compound | β-Carotene |
|---|---|---|
| Functional groups | Tetraketo | None (hydrocarbon) |
| Molecular formula | C₄₀H₄₈O₄ | C₄₀H₅₆ |
| Antioxidant mechanism | Mild (conjugated system) | Singlet oxygen quenching |
Research Findings and Discussion
- Synthesis Pathways : this compound is primarily derived from astaxanthin oxidation, a process accelerated by environmental stressors like UV exposure . Industrial production methods remain underdeveloped compared to astaxanthin’s microbial fermentation.
- Stability Trade-offs : While this compound resists chain cleavage, its ketone-rich structure may predispose it to polymerization or photodegradation, necessitating further stability studies.
- Market Potential: this compound’s vibrant color positions it as a candidate for natural dyes in cosmetics and textiles, though regulatory approvals and toxicity profiles require evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
